molecular formula C8H13NO2 B14411037 (6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one CAS No. 86541-17-5

(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one

Cat. No.: B14411037
CAS No.: 86541-17-5
M. Wt: 155.19 g/mol
InChI Key: KKODTABNKDRKAY-ZCFIWIBFSA-N
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Description

(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[420]octan-8-one is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a lactone or an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one: Lacks the (6R) configuration, which may affect its biological activity.

    2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-ol: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.

Uniqueness

(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[420]octan-8-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

86541-17-5

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(6R)-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C8H13NO2/c1-8(2)9-6(3-4-11-8)5-7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

KKODTABNKDRKAY-ZCFIWIBFSA-N

Isomeric SMILES

CC1(N2[C@H](CCO1)CC2=O)C

Canonical SMILES

CC1(N2C(CCO1)CC2=O)C

Origin of Product

United States

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